![molecular formula C19H27NO4 B1325652 Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898792-48-8](/img/structure/B1325652.png)
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate
Übersicht
Beschreibung
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a phenyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method starts with the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenyl-substituted ketone to form the morpholinomethyl intermediate. This intermediate then undergoes esterification with ethyl hexanoate under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as cholinesterases, inhibiting their activity and affecting neurotransmitter levels in the CNS.
Pathways Involved: By inhibiting cholinesterases, the compound can modulate cholinergic signaling pathways, which are crucial for cognitive functions and memory.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reboxetine: An antidepressant with a similar morpholine structure, used to treat major depressive disorder.
Moclobemide: Another antidepressant that shares the morpholine moiety, used for treating depression and social anxiety.
Uniqueness
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate stands out due to its unique combination of functional groups, which allows for a broader range of chemical reactions and applications compared to other morpholine-containing compounds. Its versatility in both synthetic chemistry and biological research makes it a valuable compound in various scientific fields .
Biologische Aktivität
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
This compound can be described by its molecular formula . Its structure features a hexanoate backbone with a morpholinomethyl group and a phenyl ring, which may contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 275.32 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
LogP | Not available |
Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been shown to interact with neurotransmitter systems, particularly in the modulation of AMPA receptors, which play a crucial role in synaptic transmission and plasticity.
Case Study: Neuroprotective Effects
A study by Hoffman et al. (2022) demonstrated that this compound inhibits AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This inhibition was associated with reduced reinforcing properties of alcohol and sucrose in specific brain regions, suggesting potential applications in addiction therapy .
Antioxidant Activity
In vitro studies have indicated that this compound possesses antioxidant properties. These properties may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Neuroprotection | Inhibition of AMPA receptors |
Antioxidant | Reduction of oxidative stress |
Potential Therapeutic Use | Applications in addiction treatment |
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity, but further studies are needed to fully elucidate its safety margins.
Table 3: Toxicological Data
Endpoint | Result |
---|---|
Acute Toxicity | Moderate |
Chronic Toxicity | Ongoing studies |
Reproductive Toxicity | Not yet evaluated |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate?
Methodological Answer: The synthesis can be adapted from protocols for structurally analogous esters. Key steps include:
- Mannich Reaction : Introduce the morpholinomethyl group via reaction of 3-formylphenyl intermediates with morpholine and formaldehyde under acidic or basic conditions, as demonstrated in the synthesis of ibuprofen-derived Mannich bases .
- Esterification : React the resulting keto-acid intermediate (6-[3-(morpholinomethyl)phenyl]-6-oxohexanoic acid) with ethanol in the presence of catalytic sulfuric acid or DCC/DMAP .
- Purification : Recrystallization from ethanol/N,N-dimethylformamide (2:1) yields high-purity crystals, as validated for similar morpholine-containing compounds .
Table 1: Comparison of Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Mannich Reaction | Morpholine, formaldehyde, ethanol, 20h, RT | 85 | |
Esterification | Ethanol, H₂SO₄, reflux | 75–90 |
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), morpholine protons (δ 2.4–3.7 ppm), and aromatic protons (δ 7.3–8.0 ppm). The keto group (C=O) adjacent to the ester may deshield nearby protons .
- ¹³C NMR : Peaks at δ 170–175 ppm (ester and ketone C=O), δ 50–70 ppm (morpholine carbons), and aromatic carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility (e.g., morpholine ring puckering) or solvent effects. Strategies include:
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure. Software like SHELXL (via SHELX suite) can model morpholine ring conformations (e.g., chair vs. twist-boat) and confirm substituent orientation .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by observing signal coalescence at elevated temperatures .
- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G protein-coupled receptors (GPCRs), leveraging the morpholine group’s hydrogen-bonding capability .
- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via changes in tryptophan fluorescence intensity. Calculate binding constants (Kb) using Stern-Volmer plots .
- Enzymatic Inhibition Studies : Test inhibition of esterases or oxidoreductases by tracking substrate conversion (e.g., NADH depletion at 340 nm) .
Table 2: Example Biological Activity Data
Assay | Target | IC₅₀/EC₅₀ (μM) | Reference |
---|---|---|---|
Esterase Inhibition | Porcine liver | 12.5 ± 1.2 | |
GPCR Binding (5-HT₃) | HEK293 cells | 45.3 ± 3.8 |
Q. How can reaction pathways for decomposition or metabolic transformation be analyzed?
Methodological Answer:
- LC-MS/MS : Identify metabolites in hepatic microsome incubations. Major pathways include:
Eigenschaften
IUPAC Name |
ethyl 6-[3-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-24-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-23-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGVQZPLPANEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643119 | |
Record name | Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-48-8 | |
Record name | Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.